Papain Inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Papain inhibitors are compounds that specifically inhibit the activity of papain, a proteolytic enzyme derived from the papaya plant (Carica papaya). Papain is a cysteine protease that breaks down proteins into smaller peptides or amino acids. Inhibitors of papain are crucial in various biological and industrial processes where controlling protease activity is necessary.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Papain inhibitors can be synthesized through various chemical routes. One common method involves the reaction of specific aldehydes or ketones with cysteine residues to form thiohemiacetals or thiohemiacetals, which inhibit papain activity. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the enzyme and inhibitor.

Industrial Production Methods: Industrial production of papain inhibitors often involves biotechnological methods, including recombinant DNA technology to produce specific inhibitor proteins. These proteins are then purified using chromatographic techniques. Chemical synthesis methods are also employed, especially for small molecule inhibitors, which are synthesized in bulk using standard organic synthesis techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Papain inhibitors primarily undergo substitution reactions where the inhibitor molecule forms a covalent bond with the active site cysteine residue of papain. This covalent modification prevents the enzyme from interacting with its natural substrates.

Common Reagents and Conditions: Common reagents used in the synthesis of papain inhibitors include aldehydes, ketones, and thiol-reactive compounds. The reactions are typically carried out under mild conditions to avoid denaturing the enzyme.

Major Products: The major products of these reactions are covalent complexes between the inhibitor and papain, which render the enzyme inactive. These complexes are stable and can be analyzed using various biochemical techniques.

Applications De Recherche Scientifique

Papain inhibitors have a wide range of applications in scientific research:

Chemistry: Used to study enzyme kinetics and mechanisms by providing a means to control protease activity.

Biology: Employed in cell culture to prevent proteolysis of proteins during cell lysis and extraction processes.

Medicine: Investigated as potential therapeutic agents for diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.

Industry: Utilized in the food industry to control the tenderization process in meat products and in the cosmetic industry to prevent protein degradation in formulations.

Mécanisme D'action

Papain inhibitors exert their effects by covalently modifying the active site cysteine residue of papain. This modification blocks the enzyme’s ability to interact with its substrates, effectively inhibiting its proteolytic activity. The molecular targets of papain inhibitors are the active site residues of the enzyme, and the pathways involved include the formation of stable covalent bonds between the inhibitor and the enzyme.

Comparaison Avec Des Composés Similaires

Papain inhibitors can be compared with other cysteine protease inhibitors, such as those targeting cathepsins and calpains. While all these inhibitors share a common mechanism of covalent modification of the active site cysteine residue, papain inhibitors are unique in their specificity for papain. Similar compounds include:

Cathepsin Inhibitors: Target lysosomal cysteine proteases involved in protein degradation.

Calpain Inhibitors: Target calcium-dependent cysteine proteases involved in cellular signaling and apoptosis.

Papain inhibitors are distinct in their application and specificity, making them valuable tools in both research and industry.

Propriétés

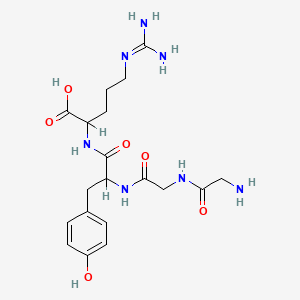

IUPAC Name |

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHHBGPPJXISY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)

![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)

![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)

![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)

![4-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364520.png)

![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)